1: Moore RA, Derry S, McQuay HJ. Single dose oral sulindac for acute postoperative pain in adults. Cochrane Database Syst Rev. 2009 Oct 7;(4):CD007540. doi: 10.1002/14651858.CD007540.pub2. Review. PubMed PMID: 19821425; PubMed Central PMCID: PMC4170893.
2: Exisulind: Aptosyn, FGN 1, Prevatac, sulindac sulfone. Drugs R D. 2004;5(4):220-6. Review. PubMed PMID: 15230629.
3: Haanen C. Sulindac and its derivatives: a novel class of anticancer agents. Curr Opin Investig Drugs. 2001 May;2(5):677-83. Review. PubMed PMID: 11569947.
4: D'Alteroche L, Benchellal ZA, Salem N, Regimbeau C, Picon L, Metman EH. [Complete remission of a mesenteric fibromatosis after taking sulindac]. Gastroenterol Clin Biol. 1998 Dec;22(12):1098-101. Review. French. PubMed PMID: 10051987.
5: Waddell WR. Stimulation of apoptosis by sulindac and piroxicam. Clin Sci (Lond). 1998 Sep;95(3):385-8. Review. PubMed PMID: 9730860.
6: Yoon KH, Ng SC. A case of sulindac-induced enteropathy resulting in jejunal perforation. Ann Acad Med Singapore. 1998 Jan;27(1):116-9. Review. PubMed PMID: 9588286.
7: Davies NM, Watson MS. Clinical pharmacokinetics of sulindac. A dynamic old drug. Clin Pharmacokinet. 1997 Jun;32(6):437-59. Review. PubMed PMID: 9195115.
8: Waddell WR, Miesfeld RL. Adenomatous polyposis coli, protein kinases, protein tyrosine phosphatase: the effect of sulindac. J Surg Oncol. 1995 Apr;58(4):252-6. Review. PubMed PMID: 7723369.
9: Lione A, Scialli AR. The developmental toxicity of indomethacin and sulindac. Reprod Toxicol. 1995 Jan-Feb;9(1):7-20. Review. PubMed PMID: 8520134.
10: Giardiello FM. Sulindac and polyp regression. Cancer Metastasis Rev. 1994 Dec;13(3-4):279-83. Review. PubMed PMID: 7712590.
11: Tonelli F, Valanzano R, Dolara P. Sulindac therapy of colorectal polyps in familial adenomatous polyposis. Dig Dis. 1994 Sep-Oct;12(5):259-64. Review. PubMed PMID: 7882547.
12: Waddell WR. The effect of sulindac on colon polyps: circumvention of a transformed phenotype--a hypothesis. J Surg Oncol. 1994 Jan;55(1):52-5. Review. PubMed PMID: 8289454.
13: Awaya N, Fujii T, Akizuki M. [Development of Stevens-Johnson syndrome following sulindac administration in a patient with mixed connective tissue disease]. Ryumachi. 1993 Oct;33(5):432-6. Review. Japanese. PubMed PMID: 8256166.
14: Zundler J, Walker S. [Sulindac--drug therapy for familial adenomatous polyposis?]. Med Klin (Munich). 1993 Jan 15;88(1):35-8, 49. Review. German. PubMed PMID: 8382335.
15: Uchihara M, Maekawa S, Kobayashi T, Fukuma T, Sakai H, Shaura K, Sato C, Marumo F. [A case of sulindac induced acute pancreatitis]. Nihon Shokakibyo Gakkai Zasshi. 1992 Sep;89(9):2073-6. Review. Japanese. PubMed PMID: 1404997.
16: Gallanosa AG, Spyker DA. Sulindac hepatotoxicity: a case report and review. J Toxicol Clin Toxicol. 1985;23(2-3):205-38. Review. Erratum in: J Toxicol Clin Toxicol 1985-86;23(7-8):617. PubMed PMID: 3903180.
17: Duggan DE. Sulindac: therapeutic implications of the prodrug/pharmacophore equilibrium. Drug Metab Rev. 1981;12(2):325-37. Review. PubMed PMID: 7040018.
18: Brogden RN, Heel RC, Speight TM, Avery GS. Sulindac: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases. Drugs. 1978 Aug;16(2):97-114. Review. PubMed PMID: 352667.
19: Shen TY, Winter CA. Chemical and biological studies on indomethacin, sulindac and their analogs. Adv Drug Res. 1977;12:90-245. Review. PubMed PMID: 343530.